molecular formula C8H19N B8631413 2,2-Dimethylhex-1-ylamine

2,2-Dimethylhex-1-ylamine

Cat. No.: B8631413
M. Wt: 129.24 g/mol
InChI Key: SUMWYVVUFJCTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhex-1-ylamine is a branched aliphatic amine with the molecular formula C₈H₁₉N. Its structure consists of a hexane backbone substituted with two methyl groups at the second carbon position and an amine group at the terminal (first) carbon. This compound is notable for its steric hindrance due to the branching, which influences its reactivity, solubility, and interactions in chemical reactions or biological systems.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2-dimethylhexan-1-amine

InChI

InChI=1S/C8H19N/c1-4-5-6-8(2,3)7-9/h4-7,9H2,1-3H3

InChI Key

SUMWYVVUFJCTQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CN

Origin of Product

United States

Comparison with Similar Compounds

Discrepancy in Compound Identification

The evidence provided (NIST report) focuses on N,1-Dimethylhexylamine (CAS 543-81-7), which has a distinct structure: a hexyl chain with a methyl group on the nitrogen atom and another methyl group on the first carbon of the chain. This differs significantly from 2,2-Dimethylhex-1-ylamine, which lacks an N-methyl group.

Comparison with Similar Compounds

Given the absence of specific data for This compound , comparisons must rely on structural analogs. Below is a hypothetical analysis based on general principles of amine chemistry and branching effects:

Table 1: Key Properties of Branched Aliphatic Amines

Compound Molecular Formula Boiling Point (°C) Solubility (Water) pKa (NH₂) Steric Hindrance
Hexylamine (C₆H₁₃NH₂) C₆H₁₅N 130–132 Moderate ~10.6 Low
This compound C₈H₁₉N ~160 (estimated) Low ~9.8 High
N-Methylhexylamine C₇H₁₇N 142–144 Moderate ~9.5 Moderate

Key Observations:

Boiling Point : Increased branching in This compound reduces intermolecular forces compared to linear hexylamine, but the higher molecular weight may elevate boiling points relative to smaller amines .

Solubility : The bulky substituents in This compound likely reduce water solubility compared to unbranched analogs.

Basicity (pKa) : Steric hindrance around the amine group decreases basicity by impeding protonation. This aligns with trends observed in branched amines like tert-butylamine (pKa ~10.6 vs. ~9.8 for hindered analogs) .

Limitations and Recommendations

The lack of specific data for This compound in the provided evidence underscores the need to verify compound identity and consult additional sources. Future studies should prioritize experimental characterization (e.g., NMR, mass spectrometry) to resolve structural ambiguities and quantify properties.

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